molecular formula C21H22ClNO B13750572 3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride CAS No. 5409-71-2

3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride

Cat. No.: B13750572
CAS No.: 5409-71-2
M. Wt: 339.9 g/mol
InChI Key: WTHSBDHNPCCBII-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride is a complex organic compound with a molecular formula of C21H21NO·HCl. This compound is known for its unique structure, which includes a naphthalene ring and a benzyl(methyl)amino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride typically involves multiple steps. One common method includes the reaction of naphthalene-2-carbaldehyde with benzylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to further reactions to introduce the propan-1-one group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products Formed

    Oxidation: Naphthalene derivatives with oxidized functional groups.

    Reduction: Reduced forms of the compound with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.

Properties

CAS No.

5409-71-2

Molecular Formula

C21H22ClNO

Molecular Weight

339.9 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H21NO.ClH/c1-22(16-17-7-3-2-4-8-17)14-13-21(23)20-12-11-18-9-5-6-10-19(18)15-20;/h2-12,15H,13-14,16H2,1H3;1H

InChI Key

WTHSBDHNPCCBII-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl

Origin of Product

United States

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